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molecular formula C11H12N2O4 B8662010 2-Methyl-N-(3-methyl-4-nitrophenyl)oxirane-2-carboxamide CAS No. 821764-66-3

2-Methyl-N-(3-methyl-4-nitrophenyl)oxirane-2-carboxamide

Cat. No. B8662010
M. Wt: 236.22 g/mol
InChI Key: DGUOMOZGBZIMEQ-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

m-Chloroperoxybenzoic acid (6.7 g, 29.9 mmol) was added in portions at 60° C. to a solution of 2-methyl-N-(3-methyl-4-nitrophenyl)acrylamide (2.9 g, 13.2 mmol) and 2,6-di-tert-butyl-4-methylphenol (66 mg) in 1,2-dichloroethane (80 ml). The string was continued at 60° C. for 6 h, and the reaction mixture was allowed to cool to room temperature. The precipitated m-chlorobenzoic acid was filtered, and the filtrate was extracted with 1 M Na2CO3 (4×60 ml). The organic phase was dried over Na2SO4 and evaporated. The yield was 3.05 g. 1H NMR (DMSO-d6): 1.54 (3H, s), 2.51 (3H, s), 2.99 (1H, d, J=5.1 Hz), 3.05 (1H, d, J=5.1 Hz), 7.79 (2H, m), 8.01 (1H, m), 9.98 (1H, s).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
2-methyl-N-(3-methyl-4-nitrophenyl)acrylamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH3:12][C:13](=[CH2:27])[C:14]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([CH3:26])[CH:18]=1)=[O:15].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>ClCCCl>[CH3:26][C:19]1[CH:18]=[C:17]([NH:16][C:14]([C:13]2([CH3:12])[CH2:27][O:6]2)=[O:15])[CH:22]=[CH:21][C:20]=1[N+:23]([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
2-methyl-N-(3-methyl-4-nitrophenyl)acrylamide
Quantity
2.9 g
Type
reactant
Smiles
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C)=C
Name
Quantity
66 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated m-chlorobenzoic acid was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 1 M Na2CO3 (4×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])NC(=O)C1(OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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